tert-Butyl 7-bromo-1H-indazole-1-carboxylate
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Overview
Description
“tert-Butyl 7-bromo-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C12H13BrN2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms. Detailed structural analysis was not found in the available literature.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Other physical and chemical properties were not found in the available literature.Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 7-bromo-1H-indazole-1-carboxylate is an important intermediate for the synthesis of 1H-indazole derivatives, showcasing its pivotal role in chemical synthesis. The structural elucidation of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a related compound, has been achieved through FTIR, NMR spectroscopy, MS, and X-ray diffraction analysis. Density functional theory (DFT) calculations align with experimental data, highlighting the compound's physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).
Synthetic Methodologies and Applications
A variety of research studies have developed synthetic methodologies and applications involving this compound and its derivatives. For instance, innovative synthesis routes have been established for indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives, demonstrating the compound's utility in constructing complex heterocyclic systems (Chen et al., 2019). Moreover, this compound has been employed in anionic cascade recyclizations to generate novel pyrrolo[1,2-b][1,2,4]triazine and triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems, showcasing its versatility in facilitating complex transformations (Ivanov, 2020).
Advanced Synthesis of Fused Heterocycles
Further illustrating the compound's importance, research into the combinatorial synthesis of fused tetracyclic heterocycles under catalyst-free conditions has been reported. This approach efficiently yields structures containing [1,6]naphthyridine derivatives, underlining the compound's role in the generation of pharmacophore-relevant heterocycles (Li et al., 2013).
Functionalization and Modification Techniques
Additional studies have explored the functionalization and modification of this compound derivatives. Techniques such as metal-free trifluoromethylation have been developed, providing a straightforward method to introduce trifluoromethyl groups into indazoles, enhancing the molecular diversity accessible for pharmaceutical applications (Ghosh et al., 2018).
Safety and Hazards
“tert-Butyl 7-bromo-1H-indazole-1-carboxylate” is intended for research use only and is not for use as a food, drug, or household item . It may pose hazards if ingested or if it comes into contact with skin or eyes . Always use personal protective equipment and ensure adequate ventilation when handling this compound .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, contributing to the compound’s potential therapeutic effects.
Mode of Action
Indole derivatives are known to interact with their targets in a way that triggers changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways and their downstream effects.
Result of Action
Given that indole derivatives have been found to possess a range of biological activities , it can be inferred that this compound may also have diverse molecular and cellular effects.
Properties
IUPAC Name |
tert-butyl 7-bromoindazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIZUEVNZCJXOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=C2Br)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653356 |
Source
|
Record name | tert-Butyl 7-bromo-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-37-8 |
Source
|
Record name | 1,1-Dimethylethyl 7-bromo-1H-indazole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 7-bromo-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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